molecular formula C14H16N4O5S B11248151 Ethyl 6-methyl-4-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Ethyl 6-methyl-4-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B11248151
M. Wt: 352.37 g/mol
InChI Key: LLUWGPCWRJTBRL-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methyl-4-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is typically carried out in the presence of a catalyst such as zinc chloride in ethanol at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-4-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrimidine or isoxazole derivatives.

Scientific Research Applications

Ethyl 6-methyl-4-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-methyl-4-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as anti-cancer or anti-inflammatory activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-oxo-2-((5-methylisoxazol-3-yl)amino)ethylthio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate
  • Ethyl 6-methyl-4-(2-oxo-2-((5-methylisoxazol-3-yl)amino)ethylthio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Uniqueness

Ethyl 6-methyl-4-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isoxazole ring and the thioether linkage contributes to its unique reactivity and potential therapeutic applications .

Properties

Molecular Formula

C14H16N4O5S

Molecular Weight

352.37 g/mol

IUPAC Name

ethyl 6-methyl-4-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C14H16N4O5S/c1-4-22-13(20)11-8(3)15-14(21)17-12(11)24-6-10(19)16-9-5-7(2)23-18-9/h5H,4,6H2,1-3H3,(H,15,17,21)(H,16,18,19)

InChI Key

LLUWGPCWRJTBRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=NOC(=C2)C)C

Origin of Product

United States

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